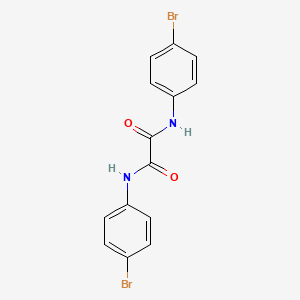![molecular formula C18H20N2O2 B11019519 4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)
4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is a chemical compound with a complex structure that includes an acetylamino group and an isopropylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acetylation of aniline derivatives followed by coupling with isopropylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group and isopropylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-isopropylphenyl)benzamide: A related compound with similar structural features but different functional groups.
N-(2-isopropylphenyl)acetamide: Another compound with an isopropylphenyl group but lacking the benzamide core.
Uniqueness
4-(ACETYLAMINO)-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-acetamido-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)16-6-4-5-7-17(16)20-18(22)14-8-10-15(11-9-14)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
IQZSCJPXHVGBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11019447.png)
![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11019450.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B11019469.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)


![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11019492.png)
![(2S,3R)-2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11019498.png)
![2-(cyclopropylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019507.png)
acetate](/img/structure/B11019509.png)
![N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide](/img/structure/B11019514.png)

![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
